molecular formula C9H11NO2 B2855530 Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate CAS No. 2108908-57-0

Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B2855530
CAS No.: 2108908-57-0
M. Wt: 165.192
InChI Key: QOUVGOYDJUCGDI-UHFFFAOYSA-N
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Description

Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate: is a bicyclic compound with a unique structure that includes a cyanide group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This photochemical reaction is used to create the bicyclic structure, which can then be further functionalized. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to handle large volumes and ensure consistent exposure to ultraviolet light. The process must be carefully controlled to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further derivatization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyanide group can act as a nucleophile, participating in various chemical reactions. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Bicyclo[2.1.1]hexane: This compound lacks the cyanide and carboxylate groups, making it less reactive.

    Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate: This compound has a similar structure but with a different ring size, which can affect its chemical properties and reactivity.

Uniqueness: Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate is unique due to its combination of a bicyclic structure with a cyanide and carboxylate ester group. This combination provides a balance of rigidity and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-7(11)9-3-2-8(4-9,5-9)6-10/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUVGOYDJUCGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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